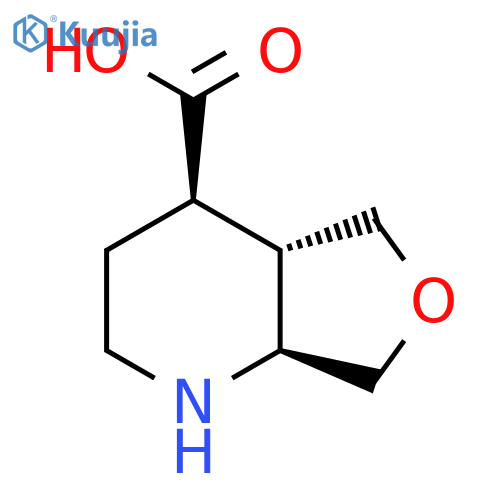

Cas no 2445749-89-1 (rac-(4R,4aS,7aS)-octahydrofuro3,4-bpyridine-4-carboxylic acid)

rac-(4R,4aS,7aS)-octahydrofuro3,4-bpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid

- (4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid

- EN300-26979659

- 2445749-89-1

- rac-(4R,4aS,7aS)-octahydrofuro3,4-bpyridine-4-carboxylic acid

-

- インチ: 1S/C8H13NO3/c10-8(11)5-1-2-9-7-4-12-3-6(5)7/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1

- InChIKey: ZXJCHJKGAGJYCO-DSYKOEDSSA-N

- SMILES: O1C[C@@H]2[C@@H](C1)[C@H](C(=O)O)CCN2

計算された属性

- 精确分子量: 171.08954328g/mol

- 同位素质量: 171.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共价键单元数量: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -2.9

- トポロジー分子極性表面積: 58.6Ų

rac-(4R,4aS,7aS)-octahydrofuro3,4-bpyridine-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26979659-0.1g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 0.1g |

$518.0 | 2023-09-11 | |

| Enamine | EN300-26979659-2.5g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 2.5g |

$2940.0 | 2023-09-11 | |

| Enamine | EN300-26979659-0.05g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 0.05g |

$347.0 | 2023-09-11 | |

| Enamine | EN300-26979659-0.5g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 0.5g |

$1170.0 | 2023-09-11 | |

| Enamine | EN300-26979659-1g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 1g |

$1500.0 | 2023-09-11 | |

| 1PlusChem | 1P028USA-100mg |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylicacid |

2445749-89-1 | 95% | 100mg |

$703.00 | 2024-05-21 | |

| Enamine | EN300-26979659-5.0g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 5g |

$4349.0 | 2023-05-30 | |

| Enamine | EN300-26979659-0.25g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 0.25g |

$743.0 | 2023-09-11 | |

| Enamine | EN300-26979659-10.0g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 10g |

$6450.0 | 2023-05-30 | |

| Enamine | EN300-26979659-1.0g |

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |

2445749-89-1 | 95% | 1g |

$1500.0 | 2023-05-30 |

rac-(4R,4aS,7aS)-octahydrofuro3,4-bpyridine-4-carboxylic acid 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

rac-(4R,4aS,7aS)-octahydrofuro3,4-bpyridine-4-carboxylic acidに関する追加情報

Research Brief on rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid (CAS: 2445749-89-1): Recent Advances and Applications

rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid (CAS: 2445749-89-1) is a chiral bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel protease inhibitors and modulators of G-protein-coupled receptors (GPCRs). This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential clinical relevance.

One of the most notable advancements in the study of rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is its application in the design of selective inhibitors for serine proteases, such as thrombin and factor Xa. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high binding affinity and specificity for these proteases, making them promising candidates for anticoagulant therapy. The researchers employed molecular docking and kinetic assays to elucidate the structural determinants of inhibition, revealing that the stereochemistry of the bicyclic core plays a critical role in target engagement.

In addition to its protease inhibitory properties, rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid has been investigated as a scaffold for GPCR modulation. A recent preprint on bioRxiv reported the synthesis of a series of analogs targeting the adenosine A2A receptor, a GPCR implicated in neurodegenerative diseases and inflammation. The study found that certain enantiomers of the compound exhibit nanomolar potency and favorable pharmacokinetic profiles, suggesting their potential as lead compounds for further optimization.

The synthetic accessibility of rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid has also been a focus of recent research. A 2024 paper in Organic Letters described an efficient enantioselective route to the compound using asymmetric hydrogenation of a furan-derived precursor. This method offers a scalable and cost-effective approach to producing gram quantities of the enantiopure material, which is essential for preclinical development. The authors highlighted the robustness of the catalytic system, which achieved >99% enantiomeric excess under mild reaction conditions.

Despite these promising developments, challenges remain in the clinical translation of rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid derivatives. Issues such as metabolic stability, oral bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies and the incorporation of the bicyclic core into bifunctional molecules targeting multiple disease pathways.

In conclusion, rac-(4R,4aS,7aS)-octahydrofuro[3,4-b]pyridine-4-carboxylic acid represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery. The latest studies underscore its potential as a tool compound for probing biological mechanisms and as a starting point for the development of novel therapeutics. Continued interdisciplinary efforts will be crucial to unlocking its full potential in addressing unmet medical needs.

2445749-89-1 (rac-(4R,4aS,7aS)-octahydrofuro3,4-bpyridine-4-carboxylic acid) Related Products

- 2138259-67-1(2-(Ethanesulfonyl)-8,8-difluoro-2,6-diazaspiro[3.4]octane)

- 17651-38-6(5-phenylpent-4-ene-1-thiol)

- 2097995-86-1(2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid)

- 306979-30-6(5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)

- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)

- 1308649-27-5(1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid)

- 76474-52-7(Z-Arg-Arg-bNA acetate salt)

- 2028720-73-0(tert-butyl N-[2-methyl-1-oxo-1-(1,3-thiazol-4-yl)propan-2-yl]carbamate)

- 2172143-13-2((4,4-dimethylcyclohexyl)methanesulfonyl fluoride)

- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)